molecular formula C20H14ClN3OS B2413326 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-85-5

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2413326
CAS No.: 863593-85-5
M. Wt: 379.86
InChI Key: PTMRIQUNJMVTRP-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and versatility in drug development.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the formation of a strong charged interaction with a key residue in PI3K, Lys802 . The inhibition of PI3K leads to a decrease in the downstream signaling pathways that promote cell growth and survival .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound prevents the activation of AKT, a key player in promoting cell survival and growth . This leads to a decrease in mTOR activity, which in turn reduces protein synthesis and cell proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a decrease in cell growth and proliferation, due to the inhibition of the PI3K/AKT/mTOR pathway . This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules can influence the compound’s interaction with its target, PI3K .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and α-haloketones under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are often employed.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[5,4-b]pyridine core is particularly useful in the development of new chemical entities.

Biology: Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, the compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the creation of advanced polymers and coatings.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Indole derivatives: These compounds contain an indole ring and exhibit similar biological activities.

  • Benzamide derivatives: These compounds feature a benzamide group and are used in various pharmaceutical applications.

Uniqueness: 4-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMRIQUNJMVTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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